molecular formula C17H22O4 B8680730 Ethyl 2-(2-ethyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Ethyl 2-(2-ethyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B8680730
M. Wt: 290.4 g/mol
InChI Key: HIHDYCCXDUVBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-ethyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a useful research compound. Its molecular formula is C17H22O4 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

ethyl 2-(2-ethyl-6-methoxy-1-oxo-3,4-dihydronaphthalen-2-yl)acetate

InChI

InChI=1S/C17H22O4/c1-4-17(11-15(18)21-5-2)9-8-12-10-13(20-3)6-7-14(12)16(17)19/h6-7,10H,4-5,8-9,11H2,1-3H3

InChI Key

HIHDYCCXDUVBMS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(C1=O)C=CC(=C2)OC)CC(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1C (10 g, 38.16 mmol) in DMF (60 mL) was added over a period of 30 min to an ice cold solution of NaH (2.29 g, 95.41 mmol) in DMF (40 mL), and the mixture was stirred for 10 min. Ethyl iodide (17.86 g, 114.48 mmol) was then added, and the mixture was stirred for 2 h at room temperature. The reaction was then brought to 0° C., excess NaH was quenched with ice water and the mixture was extracted with ethyl acetate (2×100 mL). The combined organic layers were dried over sodium sulfate and filtered, and the filtrate was concentrated under vacuum to give the title compound (7.0 g, 64%) as a solid. 1H NMR (300 MHz, CDCl3): δ 8.03 (d, J=9.0 Hz, 1H), 6.82 (dd, J1=2.4 Hz, J2=8.7 Hz, 1H), 6.6 (d, J=2.1 Hz, 1H), 4.1 (q, J=7.2 Hz, 2H), 3.8 (s, 3H), 3.12-2.9 (m, 3H), 2.47 (d, J=15.9 Hz, 1H), 2.42 (m, 1H), 2.03 (dt, J1=13.5 Hz, J2=4.5 Hz, 1H), 1.8-1.6 (m, 2H), 1.21 (t, J=7.2 Hz, 3H), 0.9 (t, J=7.5 Hz, 3H). ESI-MS m/z=291 (M+H)+.
Name
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
17.86 g
Type
reactant
Reaction Step Two
Yield
64%

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